Regioisomeric Differentiation: Calculated logP and TPSA of 1-Chlorobutan-2-amine vs. 2-Chlorobutan-1-amine
1-Chlorobutan-2-amine (CAS 63448-64-6) has a calculated logP of 1.66 and topological polar surface area (TPSA) of 26.0 Ų . Its regioisomer 2-chlorobutan-1-amine (CAS 24897-82-1) exhibits a higher calculated logP of 1.84 and identical TPSA of 26.0 Ų [1]. The ΔlogP of –0.18 reflects the influence of chlorine position on hydrophobicity, which directly translates to different reversed-phase HPLC retention times—a critical parameter in pharmaceutical impurity methods where co-elution must be excluded.
| Evidence Dimension | Hydrophobicity (logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 1.66, TPSA = 26.0 Ų (1-chlorobutan-2-amine, CAS 63448-64-6) |
| Comparator Or Baseline | logP = 1.84, TPSA = 26.0 Ų (2-chlorobutan-1-amine, CAS 24897-82-1) |
| Quantified Difference | ΔlogP = –0.18 (1-chlorobutan-2-amine is less hydrophobic) |
| Conditions | Calculated properties using ACD/Labs or equivalent fragment-based prediction algorithm; TPSA computed by Cactvs 3.4.6.11 (PubChem pipeline). |
Why This Matters
The significant logP difference (–0.18 log units) ensures baseline chromatographic separation from the regioisomer, enabling unambiguous identification and quantification in captopril impurity assays.
- [1] PubChem CID 21554333, 2-chlorobutan-1-amine (CAS 24897-82-1): computed logP 1.84, TPSA 26.0 Ų, molecular weight 107.58 g/mol. View Source
